molecular formula C10H17NS B183680 N-[(5-methylthiophen-2-yl)methyl]butan-1-amine CAS No. 893611-64-8

N-[(5-methylthiophen-2-yl)methyl]butan-1-amine

Cat. No. B183680
M. Wt: 183.32 g/mol
InChI Key: CPVBLFPUNAPHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, also known as MTB or AMT, is a chemical compound that belongs to the family of phenethylamines. It has been found to have potential therapeutic properties and has been studied for its potential use in scientific research.

Mechanism Of Action

N-[(5-methylthiophen-2-yl)methyl]butan-1-amine acts as a reuptake inhibitor of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. It also acts as a partial agonist of the 5-HT2A and 5-HT2C receptors, which are involved in various physiological processes such as mood regulation, appetite, and sleep.

Biochemical And Physiological Effects

N-[(5-methylthiophen-2-yl)methyl]butan-1-amine has been found to have a range of effects on the body and brain, including increased locomotor activity, decreased anxiety-like behavior, and altered sleep patterns. It has also been shown to have potential neuroprotective effects and to improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One advantage of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine is its high potency and selectivity for its target receptors, which makes it a useful tool for studying the mechanisms of action of these systems. However, its limited solubility and potential toxicity at high doses can pose challenges for its use in experiments.

Future Directions

There are several potential future directions for research on N-[(5-methylthiophen-2-yl)methyl]butan-1-amine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area is its potential use in the development of new drugs that target the serotonin, dopamine, and norepinephrine systems. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-[(5-methylthiophen-2-yl)methyl]butan-1-amine, as well as its potential use in other scientific fields such as neurochemistry and drug discovery.

Synthesis Methods

N-[(5-methylthiophen-2-yl)methyl]butan-1-amine can be synthesized through a multi-step process involving the reaction of 2-bromo-4'-methylpropiophenone with thioacetic acid, followed by reduction with lithium aluminum hydride and subsequent reaction with 1-chlorobutane. The final product is purified through recrystallization and chromatography.

Scientific Research Applications

N-[(5-methylthiophen-2-yl)methyl]butan-1-amine has been studied for its potential use as a research tool in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. It has been found to have affinity for the serotonin, dopamine, and norepinephrine transporters, as well as the 5-HT2A and 5-HT2C receptors. This makes it a potential candidate for studying the mechanisms of action of these systems and for developing new drugs that target them.

properties

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS/c1-3-4-7-11-8-10-6-5-9(2)12-10/h5-6,11H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVBLFPUNAPHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405997
Record name N-[(5-methylthiophen-2-yl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-methylthiophen-2-yl)methyl]butan-1-amine

CAS RN

893611-64-8
Record name N-[(5-methylthiophen-2-yl)methyl]butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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